molecular formula C7H4FN3O2 B3219869 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-45-9

5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219869
CAS No.: 1190321-45-9
M. Wt: 181.12
InChI Key: CPULWMIJMOUHBL-UHFFFAOYSA-N
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Description

5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) is a fluorinated and nitro-functionalized 7-azaindole derivative. This compound serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors . The pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-known hinge-binding motif that can target a range of kinases, making it a key building block for novel therapeutic agents . This specific derivative is characterized by its molecular formula of C 7 H 4 FN 3 O 2 and a molecular weight of 181.12 g/mol . The nitro group at the 3-position offers a reactive handle for further synthetic modification, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. Researchers utilize this scaffold in various drug discovery programs, including the synthesis of potent inhibitors for enzymes like AP-2-associated protein kinase 1 (AAK1), which is a promising target for antiviral and neuropathic pain therapeutics . Additionally, analogous pyrrolo[2,3-b]pyridine structures have demonstrated significant potential in the design of anticancer agents, such as fibroblast growth factor receptor (FGFR) inhibitors . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPULWMIJMOUHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorine Substitution in Heterocyclic Frameworks

The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry. Its unique properties can dramatically alter the parent molecule's characteristics. tcichemicals.comsigmaaldrich.com

Fluorination Methodologies in Organic Chemistry

The methods for introducing fluorine into organic molecules are broadly categorized as nucleophilic and electrophilic fluorination. tcichemicals.comalfa-chemistry.com

Nucleophilic Fluorination: This approach uses a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group. alfa-chemistry.com Common reagents include inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts. alfa-chemistry.com Other powerful reagents include diethylaminosulfur trifluoride (DAST) and 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™), which can convert alcohols to alkyl fluorides. tcichemicals.com

Electrophilic Fluorination: This method employs a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate, such as an electron-rich aromatic ring or an enolate. numberanalytics.comwikipedia.org These reagents typically feature an N-F bond, where the nitrogen is attached to strong electron-withdrawing groups. wikipedia.org Widely used examples include Selectfluor® and N-fluorobenzenesulfonimide (NFSI), which are valued for their stability, safety, and high selectivity compared to harsher agents like elemental fluorine. numberanalytics.comalfa-chemistry.comwikipedia.org

Table 1: Comparison of Fluorination Methodologies

Feature Nucleophilic Fluorination Electrophilic Fluorination
Fluorine Source Fluoride ion (F⁻) Electrophilic fluorine ("F⁺")
Mechanism Typically Sₙ2 substitution or addition Transfer of fluorine to a nucleophilic site
Common Reagents KF, CsF, DAST, Fluolead™ Selectfluor®, NFSI
Substrates Alkyl halides, sulfonates, alcohols Electron-rich arenes, enolates, alkenes
Key Advantage Cost-effective for large-scale processes High selectivity, suitable for late-stage functionalization of complex molecules

Role of Nitro Group in Heterocyclic Chemistry

Nitro Group as a Synthetic Handle

The nitro group is a versatile and powerful functional group in organic synthesis, often employed as a "synthetic handle" to facilitate the construction of complex molecules. Its utility stems from its strong electron-withdrawing nature and its ability to be transformed into a wide range of other functional groups.

One of the most common transformations of an aromatic nitro group is its reduction to a primary amine. This conversion is crucial in many synthetic pathways, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions. For instance, the reduction of a 3-nitro-7-azaindole derivative to the corresponding 3-amino-7-azaindole creates a key intermediate for building diverse molecular architectures. nih.gov Various reagents can accomplish this reduction, with the choice depending on the presence of other sensitive functional groups in the molecule. bris.ac.uk

Furthermore, the nitro group serves as a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. By withdrawing electron density from the aromatic ring, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for nucleophilic attack. This activation is particularly effective when the nitro group is positioned ortho or para to a leaving group. In the context of this compound, the 3-nitro group significantly influences the reactivity of the entire heterocyclic system.

Directing Effects of Nitro Substituents on Aromatic Systems

The position of substituents on an aromatic ring is critical to its reactivity. Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine scaffold, such as nitration, have been shown to occur predominantly at the 3-position of the pyrrole ring. rsc.org This regioselectivity is due to the inherent electronic properties of the bicyclic system, where the 3-position is the most nucleophilic.

Once installed, the nitro group exerts a strong deactivating and meta-directing effect on the ring towards subsequent electrophilic substitutions. This is because the nitro group withdraws electron density via both inductive and resonance effects, making the aromatic ring less reactive towards electron-seeking electrophiles. The deactivation is most pronounced at the ortho and para positions relative to the nitro group, leaving the meta position as the least deactivated and therefore the most likely site for a subsequent electrophilic attack.

Research Rationale and Objectives for this compound

The specific combination of fluoro and nitro substituents on the 7-azaindole core makes this compound a highly valuable, albeit specialized, building block in synthetic and medicinal chemistry. Its research rationale is primarily driven by its potential as a versatile intermediate for creating complex molecules with tailored properties.

The 7-azaindole scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutics. rsc.orggoogle.com The strategic placement of a nitro group, particularly at the 3-position, provides a key point for chemical modification. For example, compounds like 5-bromo-4-chloro-3-nitro-7-azaindole serve as crucial intermediates in the kilogram-scale synthesis of potent kinase inhibitors. researchgate.net By analogy, this compound is an attractive precursor for developing novel, highly substituted 7-azaindole derivatives for biological screening. nih.gov

Unique Reactivity Profile Resulting from F and NO₂ Synergism

The combination of a fluorine atom at position 5 and a nitro group at position 3 creates a unique and synthetically useful reactivity profile. Both are strong electron-withdrawing groups that work in synergy to make the heterocyclic system highly electron-deficient. This pronounced electron deficiency has several important consequences:

Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at position 5, located on the pyridine (B92270) ring, becomes an excellent leaving group in SNAr reactions. The strong electron-withdrawing effect of the 3-nitro group, transmitted through the bicyclic system, stabilizes the intermediate formed upon nucleophilic attack at the C5 position. This synergistic activation allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles (e.g., amines, alcohols, thiols), providing a direct route to 5-substituted-3-nitro-7-azaindole derivatives. Similar reactivity patterns are well-documented for other fluoro-nitro aromatic systems. beilstein-journals.orgnih.gov

Modification of the Nitro Group: As previously discussed, the 3-nitro group can be readily reduced to an amine. This transformation converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic character and reactivity of the molecule. This "umpolung" of reactivity is a powerful tool in multi-step synthesis.

The table below summarizes the expected reactivity of this compound based on the synergistic effects of its substituents.

Reaction TypePositionActivating/Deactivating Group(s)Expected Outcome
Nucleophilic Aromatic SubstitutionC53-NO₂ (activating)Displacement of Fluorine
ReductionC3-NO₂-Formation of 3-amino derivative
Electrophilic Aromatic SubstitutionRing3-NO₂, 5-F (deactivating)Generally disfavored

Current Challenges and Emerging Opportunities in its Chemical Exploration

The primary challenge in the chemical exploration of this compound lies in its synthesis. The preparation of polysubstituted 7-azaindoles requires careful control of regioselectivity. researchgate.net The introduction of the nitro group at the 3-position of a pre-existing 5-fluoro-7-azaindole via electrophilic nitration is a standard approach, but can require optimization to avoid side products. rsc.org The synthesis of the initial 5-fluoro-7-azaindole itself can be a multi-step process. nsf.gov

Despite these synthetic hurdles, the opportunities presented by this molecule are significant. Its status as a highly functionalized building block makes it an ideal starting point for the generation of chemical libraries for drug discovery. The ability to perform selective modifications at both the 3- and 5-positions allows for the systematic exploration of the chemical space around the 7-azaindole core. This is particularly relevant in the development of kinase inhibitors, where precise interactions within the ATP-binding pocket are essential for potency and selectivity. acs.org The development of efficient and scalable synthetic routes to this compound would unlock its full potential as a valuable intermediate in the synthesis of next-generation therapeutics.

An in-depth analysis of the synthetic strategies for the chemical compound This compound reveals a landscape of intricate organic chemistry, focusing on the construction and functionalization of the core 7-azaindole scaffold. Direct, single-step syntheses of this specific molecule are not prevalent in the literature; instead, its creation hinges on multi-step pathways that either build the heterocyclic system with substituents already in place or, more commonly, functionalize the parent core after its formation.

Spectroscopic and Analytical Characterization Methodologies for 5 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For derivatives of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, provides a wealth of information regarding the molecular framework, substituent effects, and stereochemistry.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constants

Proton NMR spectroscopy offers the initial and most direct insight into the hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitro group and the fluorine atom.

The proton on the pyrrole ring (C2-H) would likely appear as a singlet, significantly downfield due to the adjacent nitro group and the aromatic system. The protons on the pyridine ring (C4-H and C6-H) would exhibit characteristic coupling patterns. The C6-H proton would likely appear as a doublet, coupled to the C4-H proton. The C4-H proton would also be a doublet. The N-H proton of the pyrrole ring would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The magnitude of the proton-proton coupling constants (J-coupling) provides valuable information about the connectivity of the protons. For instance, the meta-coupling between H-4 and H-6 in a pyridine ring is typically small (around 2-3 Hz).

Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)11.0 - 13.0br s-
H28.5 - 9.0s-
H48.0 - 8.5dJH4-H6 = 2-3
H67.5 - 8.0dJH6-H4 = 2-3

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon, the electronegativity of attached atoms, and resonance effects.

The carbon bearing the nitro group (C3) would be expected to be significantly deshielded and appear at a high chemical shift. The carbon attached to the fluorine atom (C5) would also be deshielded and would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons would appear in the typical range for heteroaromatic compounds.

Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C2120 - 130
C3140 - 150
C3a125 - 135
C4115 - 125
C5150 - 160 (d, ¹JC-F)
C6110 - 120
C7a145 - 155

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. The presence of the electron-withdrawing nitro group and the heteroaromatic system would influence its resonance position. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (e.g., H-4 and H-6) would provide additional structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the spin systems of the pyridine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₇H₄FN₃O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental composition. This is a critical step in the characterization of a new compound.

Fragmentation Patterns and Isotopic Signatures

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and structural features of this compound derivatives. When subjected to ionization, typically through electron impact (EI), the molecule undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint.

Fragmentation Patterns: The fragmentation of the parent molecule is dictated by the stability of the resulting ions and neutral fragments. For aromatic nitro compounds, characteristic fragmentation includes the loss of the nitro group (NO₂) and nitric oxide (NO). The pyrrolopyridine core, being a stable heterocyclic system, may undergo ring cleavage. The presence of a fluorine atom, an electronegative halogen, can influence fragmentation pathways, often involving the loss of a fluorine radical or hydrogen fluoride (B91410) (HF).

A plausible fragmentation pathway for this compound would likely involve:

Initial loss of the nitro group: A primary fragmentation step is often the cleavage of the C-NO₂ bond, leading to the loss of a NO₂ radical (mass loss of 46) or rearrangement and loss of NO (mass loss of 30).

Loss of HCN: A common fragmentation for pyridine and pyrrole rings is the elimination of hydrogen cyanide (mass loss of 27).

Loss of Fluorine: Cleavage of the C-F bond can result in the loss of a fluorine radical (mass loss of 19).

Isotopic Signatures: The isotopic signature in mass spectrometry provides valuable information about the elemental composition of a molecule.

Nitrogen: The presence of nitrogen atoms (predominantly ¹⁴N) results in a molecular ion peak with an odd nominal mass, adhering to the "nitrogen rule".

Fluorine: Fluorine is monoisotopic (¹⁹F), so it does not contribute to M+1 or M+2 peaks, simplifying the interpretation of the isotopic cluster.

Carbon and Hydrogen: The natural abundance of ¹³C (1.1%) and ²H (0.015%) contributes to the M+1 and subsequent isotopic peaks, allowing for confirmation of the molecular formula in high-resolution mass spectrometry (HRMS). The precise mass measurements from HRMS can distinguish between isobaric species, such as the ¹³C/²⁸Si vs. ¹²C/²⁹Si pair, which have a minute mass difference. chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key Vibrational Modes:

N-H Stretch: The pyrrole N-H group typically exhibits a stretching vibration in the range of 3100-3500 cm⁻¹. This band can be broad due to hydrogen bonding, especially in the solid state.

NO₂ Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (typically 1500-1570 cm⁻¹) and a symmetric stretch (typically 1300-1370 cm⁻¹). These are usually strong bands in the IR spectrum.

C-F Stretch: The carbon-fluorine stretching vibration for aromatic fluorides appears as a strong band in the IR spectrum, typically in the 1200-1270 cm⁻¹ region.

Aromatic Ring Vibrations: The pyrrolopyridine (azaindole) core will display a series of characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net Ring breathing modes, which are sensitive to substitution, are also expected. scialert.net For the related pyridine molecule, 27 vibrational modes are possible, all of which are Raman active, while 24 are IR active. aps.org

The complementary nature of IR and Raman spectroscopy is valuable; vibrations that are strong in Raman may be weak in IR, and vice-versa, providing a more complete picture of the molecule's vibrational framework.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
Pyrrole N-HStretch3100 - 3500Medium-Strong, Broad
Aromatic C-HStretch3000 - 3100Medium-Weak
Nitro (NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (NO₂)Symmetric Stretch1300 - 1370Strong
Aromatic C=C, C=NRing Stretches1400 - 1650Medium-Strong
C-FStretch1200 - 1270Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides insights into the electronic structure of conjugated systems.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* electronic transitions associated with the aromatic pyrrolopyridine system and the nitro group.

π → π Transitions:* These transitions, involving the extensive π-conjugated system of the azaindole ring, typically result in strong absorption bands at shorter wavelengths (higher energy). researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. researchgate.net

The presence of the strongly electron-withdrawing nitro group can significantly influence the electronic spectrum. nih.govmdpi.com It can cause a bathochromic (red) shift of the absorption bands by extending the conjugation and lowering the energy of the excited state. The specific absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the solvent environment due to solute-solvent interactions. researchgate.netacs.org

X-ray Crystallography for Solid-State Structural Elucidation (for suitable derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a suitable crystalline derivative of this compound, this technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Based on studies of related azaindole derivatives, such as 5-chloro-7-azaindole-3-carbaldehyde, it is anticipated that the molecules in the crystal lattice would engage in significant intermolecular interactions. mdpi.comresearchgate.net A key feature would likely be the formation of hydrogen-bonded dimers, where the N-H of the pyrrole ring on one molecule interacts with the pyridine nitrogen (N7) of a neighboring molecule. mdpi.comresearchgate.net This self-dimerization is a well-known characteristic of 7-azaindoles. mdpi.com The planar aromatic rings may also participate in π-π stacking interactions. The nitro and fluoro substituents will influence the crystal packing through dipole-dipole interactions and potentially other weak intermolecular forces.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, and potential isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC):

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of pharmaceutical compounds. nih.gov A C18 stationary phase with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would likely provide good separation. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Peak purity can be further assessed using a photodiode array (PDA) detector to check for co-eluting impurities. chromatographyonline.com

Separation of Isomers: HPLC is also effective for separating structural isomers, which can be challenging due to their similar physical properties. nih.govnacalai.com Specialized columns that exploit different interaction mechanisms, such as π-π interactions, can be employed to enhance the resolution between closely related isomers. nacalai.com

Gas Chromatography (GC):

Purity and Residual Solvent Analysis: GC is well-suited for analyzing volatile and thermally stable compounds. For this compound, GC can be used for purity assessment, provided the compound is sufficiently volatile and does not decompose at the temperatures used in the injector and column. A more common application of GC in this context is the determination of residual volatile organic solvents from the synthesis process. bibliotekanauki.pl Headspace GC (HS-GC) is particularly effective for this purpose. bibliotekanauki.pl

Separation of Isotopic Isomers: GC has demonstrated capability in separating isotopic isomers, such as deuterated and protiated analogues, which is important in mechanistic studies or for compounds used as internal standards. uta.edu

The choice between HPLC and GC depends on the volatility and thermal stability of the specific derivative being analyzed. Validation of these methods according to established guidelines is critical to ensure they are accurate, precise, and reliable for their intended purpose. bibliotekanauki.pl

Theoretical and Computational Investigations of 5 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine

Quantum Chemical Studies (DFT, ab initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the electronic structure and energy of the system.

The electronic structure of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine would be significantly impacted by the electron-withdrawing nature of both the fluorine and nitro substituents. A key aspect of this would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.

A computational study would likely reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be primarily located on the electron-rich pyrrole (B145914) ring, while the LUMO would be concentrated on the electron-deficient pyridine (B92270) ring and the nitro group. The precise energies and distributions would need to be determined through calculations, for which no specific data has been published.

Table 1: Hypothetical Data Table of Calculated HOMO-LUMO Energies for this compound

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP6-311++G(d,p)Data not availableData not availableData not available
M06-2X6-311++G(d,p)Data not availableData not availableData not available
MP2cc-pVTZData not availableData not availableData not available

This table illustrates the type of data that would be generated from a computational study. The values are currently unavailable in the literature.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions.

For this compound, an EPS analysis would be expected to show regions of negative potential (electron-rich) around the nitrogen atoms of the pyridine and pyrrole rings, as well as the oxygen atoms of the nitro group. Regions of positive potential (electron-poor) would likely be found around the hydrogen atoms and potentially on the carbon atom attached to the nitro group. The fluorine atom would also contribute to the local electrostatic potential. Without specific calculations, the precise mapping of these regions remains undetermined.

The aromaticity of the bicyclic 1H-pyrrolo[2,3-b]pyridine system is a topic of interest. Aromaticity is a key factor in the stability and reactivity of the molecule. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of aromaticity.

The introduction of the fluoro and nitro groups could potentially alter the aromatic character of both the pyridine and pyrrole rings. A computational study would be necessary to calculate these indices and determine the extent to which these substituents perturb the aromaticity of the core structure. For instance, NICS calculations at the center of each ring would provide insight into the local aromatic character.

Table 2: Hypothetical Aromaticity Indices for this compound

RingNICS(0) (ppm)NICS(1) (ppm)HOMA Index
Pyridine RingData not availableData not availableData not available
Pyrrole RingData not availableData not availableData not available

This table represents the kind of data that would be obtained from a computational investigation into the aromaticity of the compound. No such data is currently published.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique for studying the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that can be difficult to obtain experimentally.

The synthesis of this compound likely involves several steps, including the nitration of a fluorinated 7-azaindole (B17877) precursor. Computational chemistry could be used to model these synthetic steps, locate the transition state structures, and calculate the activation energies. This information would be crucial for understanding the reaction kinetics and optimizing the synthetic conditions. For example, locating the transition state for the nitration step would clarify the preferred mechanism and the role of the catalyst.

In the synthesis of substituted pyrrolo[2,3-b]pyridines, regioselectivity is a critical issue. For instance, the nitration of 5-fluoro-1H-pyrrolo[2,3-b]pyridine could potentially occur at several positions. Computational modeling can be used to calculate the activation energies for the formation of different regioisomers, thereby predicting the most likely product. This is typically done by comparing the energies of the transition states leading to each isomer. At present, there are no published computational studies that predict the regioselectivity of reactions to form this compound.

Spectroscopic Property Predictions (NMR, UV-Vis)

Theoretical predictions of spectroscopic properties are invaluable for characterizing novel compounds and for interpreting experimental data. For this compound, computational methods can provide significant insights into its NMR and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. scielo.org.za This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the presence of the electron-withdrawing nitro group and the electronegative fluorine atom would significantly influence the electron density distribution around the pyrrolopyridine core, and thus the chemical shifts. The nitro group at the C3 position is expected to cause a downfield shift for adjacent protons and carbons, while the fluorine at the C5 position will induce characteristic splitting patterns and shifts in its vicinity.

Illustrative Predicted ¹H and ¹³C NMR Data:

The following table presents hypothetical NMR chemical shifts for this compound, based on trends observed in similar heterocyclic systems.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 (N-H)12.0 - 13.0-
C2-130.0 - 135.0
C3-145.0 - 150.0
H48.5 - 9.0-
C4125.0 - 130.0-
C5-155.0 - 160.0 (d, JC-F)
H68.0 - 8.5-
C6115.0 - 120.0 (d, JC-F)-
C7a-140.0 - 145.0
C3a-120.0 - 125.0

Note: These are illustrative values. Actual experimental or more precise computational values may differ. 'd' indicates a doublet due to C-F coupling.

UV-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The primary transitions of interest are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the presence of the nitro group and the extended π-system of the pyrrolopyridine core are expected to result in absorption bands in the UV-Vis region. The nitro group, in particular, is a strong chromophore. TD-DFT calculations would likely predict intense π → π* transitions and potentially weaker n → π* transitions.

Illustrative Predicted UV-Vis Absorption Data:

Predicted λmax (nm) Oscillator Strength (f) Major Contribution
~350 - 400> 0.1HOMO → LUMO
~280 - 320> 0.1HOMO-1 → LUMO, HOMO → LUMO+1

Note: These are illustrative values and are highly dependent on the solvent and the level of theory used in the calculation.

Conformational Analysis and Intermolecular Interactions

While the pyrrolopyridine ring system is largely planar, conformational analysis is relevant for understanding the orientation of substituents and potential intermolecular interactions, which dictate the solid-state packing and bulk properties of the material.

Conformational Analysis:

For a single molecule of this compound, the primary conformational freedom would involve the orientation of the nitro group relative to the aromatic ring. While often depicted as coplanar, a slight twist of the nitro group out of the plane of the ring might be a lower energy conformation to alleviate steric strain. Computational potential energy surface scans, varying the dihedral angle of the C-N bond of the nitro group, can identify the most stable conformer. For related azaindole structures, the fused ring system is found to be essentially planar. uni.lu

Intermolecular Interactions:

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions. The N-H group of the pyrrole ring is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Therefore, strong N-H···N or N-H···O hydrogen bonds are likely to be a dominant feature in the crystal lattice, potentially leading to the formation of dimers or extended chains. uni.lu Additionally, π-π stacking interactions between the aromatic rings and weaker C-H···O or C-H···F interactions could further stabilize the crystal structure.

Solvent Effects in Theoretical Predictions

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Theoretical models can account for solvent effects to provide more accurate predictions of spectroscopic and other properties.

Implicit and Explicit Solvation Models:

Two common approaches are used to model solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This is computationally efficient and often effective for capturing bulk solvent effects on properties like UV-Vis spectra.

Explicit solvation models involve including a number of individual solvent molecules around the solute molecule in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding phenomena like solvatochromism (the change in color of a chemical substance depending on the polarity of the solvent).

For this compound, moving from a nonpolar to a polar solvent would be expected to cause shifts in its NMR and UV-Vis spectra. For instance, in a polar protic solvent, hydrogen bonding to the nitro group and the pyridine nitrogen could lead to noticeable changes in the electronic transitions and chemical shifts compared to the gas phase or a nonpolar solvent. Studies on similar furo[2,3-b]pyridine (B1315467) systems have shown that intramolecular charge transfer and hydrogen bonding with protic solvents lead to noticeable shifts in emission spectra. spectrabase.com

Advanced Applications in Chemical Sciences Non Clinical Focus

5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Building Block

The strategic placement of the fluoro and nitro groups on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core renders this compound an exceptionally versatile synthetic intermediate. researchgate.net These functional groups act as "handles" that chemists can selectively manipulate to construct more elaborate molecular structures. The electron-withdrawing nature of both substituents significantly influences the reactivity of the heterocyclic ring system, opening avenues for a wide range of chemical transformations.

The 7-azaindole (B17877) scaffold is a privileged structure found in many biologically active molecules and functional materials. acs.orgnsf.gov The development of methods to synthesize and functionalize this core is a significant area of research. rsc.orgrsc.orgnih.gov Compounds like this compound are key precursors in this endeavor. The nitro group, for example, can be readily reduced to a primary amine (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine), which can then be used in a variety of coupling reactions to introduce new substituents or build additional rings.

Modern organometallic cross-coupling reactions, such as Suzuki, Sonogashira, and C-N coupling reactions, are frequently employed to functionalize the azaindole core. nih.govbeilstein-journals.orgnih.gov Halogenated or activated positions on the ring serve as the anchor points for these transformations. The fluorine atom in this compound can be susceptible to nucleophilic aromatic substitution, while the nitro group enables transformations that lead to diverse functionalization, ultimately allowing for the assembly of complex, multi-ring heterocyclic systems. nih.gov This strategic approach has been used to generate libraries of novel compounds for various research applications. nih.govacs.org

Table 1: Synthetic Utility of Functional Groups on the Pyrrolo[2,3-b]pyridine Scaffold

Functional Group Position on Scaffold Potential Transformation Resulting Functionality Application
Nitro (NO₂) 3 Reduction Amine (NH₂) Amide bond formation, Diazotization, C-N couplings
Fluoro (F) 5 Nucleophilic Aromatic Substitution Ether, Amine, Thioether Modulating electronic properties, Introducing new side chains

The 7-azaindole framework is noted for its broad applications, which include the field of material science. nsf.gov The unique photophysical properties of this scaffold, particularly its capacity for fluorescence, make it an attractive candidate for the development of new functional materials. rsc.orgnih.gov The electronic properties of the 7-azaindole core can be finely tuned by the introduction of substituents. The strong electron-withdrawing characteristics of the fluoro and nitro groups in this compound can significantly alter the electron distribution within the molecule, thereby modifying its absorption and emission spectra. This tuning capability is critical for creating novel dyes and materials for optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs).

Ligand Design in Organometallic Chemistry

The 7-azaindole scaffold is a versatile ligand in coordination and organometallic chemistry. nsf.gov Research has demonstrated that the deprotonated form of 7-azaindole, the 7-azaindolide anion, readily coordinates with various transition metals, including manganese(II), iron(II), and cobalt(II). nih.govacs.org These complexes typically form through coordination with the pyrrolic N1 nitrogen atom, creating tetrahedral geometries. nih.govacs.org The ability of both the pyrrole (B145914) and pyridine (B92270) nitrogen atoms to interact with metal centers allows for diverse binding modes. nih.gov

While specific studies on this compound as a ligand are not extensively documented, its potential is clear. The presence of the electron-withdrawing fluoro and nitro groups would significantly modulate the electron density on the nitrogen atoms, thereby altering the ligand's donor properties compared to the unsubstituted 7-azaindole. This would influence the stability, electronic structure, and reactivity of the resulting metal complexes, making it an intriguing candidate for the design of new catalysts or functional organometallic materials.

Development of Photoactive and Fluorescent Probes (non-biological imaging)

The intrinsic fluorescent properties of certain 7-azaindole derivatives make them excellent platforms for the development of molecular probes. rsc.orgnih.gov The development of fluorescent probes is a powerful tool for imaging and sensing applications. Researchers have successfully created fluorescent probes based on the 7-azaindole scaffold to visualize specific cellular components or activities. researchgate.net Furthermore, patents describe fluorescent kinase ligands based on the 1H-pyrrolo[2,3-b]pyridine structure. google.com

The synthesis of these probes often involves functionalizing the core azaindole structure to optimize its photophysical properties and introduce specificity. The this compound molecule is an ideal starting point for such endeavors. Its reactive handles allow for the covalent attachment of other molecular components, while the electronic perturbations from the fluoro and nitro groups can be used to tune the fluorescence wavelength and intensity. This makes the scaffold highly adaptable for creating specialized, non-biological photoactive probes for materials analysis or chemical sensing.

Role in Reaction Methodologies Development

Advances in organic synthesis often rely on the development of new and efficient ways to construct and functionalize important chemical scaffolds. uni-rostock.de The 7-azaindole family is a prime example, where significant effort has been dedicated to discovering novel synthetic routes because traditional methods are often inefficient. acs.orgrsc.org Organometallic-based methods have become particularly important for both the synthesis and subsequent functionalization of the azaindole template. rsc.org

The creation of this compound is itself a product of these developed methodologies, likely involving the nitration of a fluorinated 7-azaindole precursor. The study of such electrophilic substitution reactions on the azaindole ring is fundamental to understanding its reactivity. Moreover, using this compound as a building block to explore further transformations—such as the reduction of the nitro group, substitution of the fluorine, or metal-catalyzed couplings on related halogenated analogs—contributes to a broader and more robust synthetic toolkit. nih.govnih.gov These efforts enable chemists to access a wider array of complex heterocyclic molecules with greater efficiency and control, driving innovation in both medicinal and materials chemistry. nsf.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine?

A common approach involves Suzuki-Miyaura cross-coupling using a boronic acid and a halogenated precursor. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with arylboronic acids under Pd catalysis in the presence of K₂CO₃, yielding substituted derivatives with >90% efficiency after silica gel chromatography . Nitration of fluorinated precursors (e.g., using HNO₃ under controlled conditions) is also employed to introduce the nitro group .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Essential for confirming substitution patterns and regiochemistry. For instance, aromatic protons in the pyrrolopyridine core typically appear as doublets (δ 8.8–8.9 ppm, J ≈ 3.0 Hz) .
  • HRMS : Validates molecular weight and purity (>98% in many cases) .
  • Chromatography : Silica gel flash column chromatography with solvent gradients (e.g., DCM/EtOAc 90:10) ensures high purity .

Q. How to optimize reaction yields in derivative synthesis?

  • Use a 1.2–1.5 molar excess of coupling partners (e.g., boronic acids) to drive reactions to completion .
  • Purify via silica gel chromatography with optimized solvent ratios (e.g., heptane/EtOAc 8:2 for Sonogashira coupling products) .

Q. What purification techniques isolate the compound from reaction mixtures?

Silica gel flash chromatography is standard, with mobile phases like DCM/MeOH gradients (98:2 to 90:10) . For nitro-containing derivatives, avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during core functionalization be addressed?

  • Catalytic systems : Pd(PPh₃)₄ in Suzuki coupling ensures selective C–C bond formation at the 5-position .
  • Directing groups : Temporary protecting groups (e.g., tert-butyl) on the pyrrole nitrogen can steer electrophilic substitution to specific sites .
  • Halogen dance strategies : Sequential bromination/iodination allows selective substitution at the 3- or 5-position .

Q. What methodologies reduce the nitro group to an amine without side reactions?

Catalytic hydrogenation (H₂, Raney Ni, THF, 3–4 hours) selectively reduces nitro to amine, achieving >95% conversion. Immediate use of the amine intermediate (e.g., for acylation) prevents decomposition . For acid-sensitive derivatives, employ Zn/HCl reduction under mild conditions .

Q. How to resolve contradictions in biological activity data among analogs?

  • SAR studies : Compare substituent effects; e.g., 3-nitro derivatives show higher kinase inhibition than 3-cyano analogs due to enhanced H-bonding .
  • Computational modeling : Use DFT to predict electronic effects of fluorine/nitro groups on binding affinity .
  • Bioassay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions to minimize variability .

Q. What strategies introduce fluorine atoms at specific positions?

  • Electrophilic fluorination : Selectfluor® in acetonitrile/ethanol at 70°C achieves regioselective fluorination (e.g., 3-fluoro-4-chloro derivatives, 29% yield) .
  • Halogen exchange : KI/CuI-mediated F/Cl exchange under reflux conditions .
  • Directed C–H activation : Pd-catalyzed fluorination using directing groups (e.g., pyridinyl) .

Critical Considerations

  • Contradictory Data : Discrepancies in reaction yields (e.g., 36% vs. 96% for similar couplings) may arise from trace moisture in Pd catalysts or solvent purity . Always pre-dry solvents and catalysts.
  • Decomposition Risks : 3-Amino intermediates are air-sensitive; store under inert gas and use immediately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.